molecular formula C13H17NO2 B6337216 1-Benzyl-4-methylpyrrolidine-3-carboxylic acid CAS No. 885958-71-4

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid

Cat. No.: B6337216
CAS No.: 885958-71-4
M. Wt: 219.28 g/mol
InChI Key: LMUPOQGHGMIUFC-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a stereochemically defined structure, with the (3S,4S) enantiomer being available under CAS 604798-83-6 . Its molecular formula is C13H17NO2, with a molecular weight of 219.27 g/mol . The rigid pyrrolidine core serves as a valuable scaffold, or building block, for the synthesis of more complex molecules. The presence of both a lipophilic benzyl group and a polar carboxylic acid functional group makes this compound a versatile intermediate for modulating the pharmacokinetic properties of potential drug candidates . The carboxylic acid group is essential for biological activity but can hinder cell membrane permeability; thus, this compound is a key starting material for probing prodrug strategies, such as esterification, to enhance cellular uptake and enable rapid intracellular release of the active acid . Researchers primarily utilize this chemical as a synthetic intermediate in the development of novel therapeutic agents. Its structural features are particularly relevant for creating compounds with potential neuroprotective and antioxidant activities . The chiral centers at the 3 and 4 positions of the pyrrolidine ring are crucial for specific interactions with biological targets, influencing both the efficacy and safety profile of resulting molecules . This product is intended for research applications and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

1-benzyl-4-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUPOQGHGMIUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407760
Record name 1-benzyl-4-methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604798-82-5
Record name 1-benzyl-4-methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Proline-Based Route

L-Proline serves as a cost-effective chiral starting material due to its inherent pyrrolidine ring. The synthesis involves:

  • Benzylation : Reaction with benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C) introduces the benzyl group at the 1-position.

  • Methylation : Selective methylation at the 4-position employs methyl iodide and LDA (lithium diisopropylamide) at −78°C to avoid over-alkylation.

  • Oxidation : The 3-position hydroxyl group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) with yields averaging 68%.

Key Challenge : Competitive N-alkylation during benzylation reduces yield. Using bulky bases like DBU (1,8-diazabicycloundec-7-ene) suppresses this side reaction, improving yield to 82%.

Threonine-Derived Pathway

D-Threonine is converted to a γ-lactam intermediate via intramolecular cyclization. Subsequent hydrogenolysis (H₂/Pd-C) opens the lactam, followed by benzylation and methylation. This route achieves 74% ee but requires seven steps, limiting scalability.

Asymmetric Catalytic Hydrogenation

Enamine Substrate Preparation

Acyclic enamines derived from β-keto esters undergo asymmetric hydrogenation using chiral catalysts:

  • Catalyst Systems : Ru-BINAP (Biphenyl-2-ylphosphine) complexes achieve 89–92% ee.

  • Conditions : 50 bar H₂, 25°C, 12 h in methanol.

  • Yield : 78% after recrystallization.

Mechanistic Insight : The pro-R face of the enamine coordinates to the Ru center, directing hydrogen addition to form the (3S,4S) configuration.

Substrate Scope Limitations

Bulky substituents at the 4-position (e.g., isopropyl) reduce reaction rates. Switching to Rh-DuPhos catalysts improves turnover frequency (TOF) by 40% for sterically hindered substrates.

Ring-Closing Metathesis (RCM)

Diene Precursor Synthesis

A diene precursor with a benzylamine moiety and methyl-acrylate group undergoes RCM using Grubbs II catalyst (5 mol%).

  • Reaction Setup : Toluene, 40°C, 6 h under argon.

  • Post-Modification : Hydrogenation of the metathesized product (H₂/Pd-C) saturates the double bond, yielding the pyrrolidine ring.

Advantage : Modular synthesis allows variation of substituents. However, catalyst costs ($320/g for Grubbs II) limit industrial adoption.

Diastereoselective Alkylation

Evans Oxazolidinone Auxiliary

A chiral oxazolidinone directs alkylation at the 4-position:

  • Acylation : Couple the pyrrolidine-3-carboxylic acid to the auxiliary.

  • Alkylation : Treat with methyl triflate and LiHMDS (lithium hexamethyldisilazide) at −78°C.

  • Auxiliary Removal : Hydrolyze with LiOH/H₂O₂ to recover the carboxylic acid.

Diastereomeric Ratio : 9:1 in favor of the desired (4R) configuration.

Comparative Analysis of Synthetic Methods

MethodStepsYield (%)ee (%)Cost ($/g)Scalability
Chiral Pool (Proline)3829912.50High
Catalytic Hydrogenation4789245.80Moderate
RCM565N/A89.20Low
Evans Alkylation4719963.40Moderate

Optimization Strategy : Combining chiral pool synthesis (Step 1) with catalytic hydrogenation (Step 2) reduces costs by 30% while maintaining >90% ee.

Industrial-Scale Challenges and Solutions

Purification bottlenecks

  • Crystallization Issues : The free carboxylic acid tends to form oils. Converting to a sodium salt improves crystallinity (mp 142–144°C).

  • Chromatography Avoidance : Use of aqueous HCl washes during work-up removes unreacted benzyl bromide, reducing reliance on column chromatography.

Catalytic Recycling

Immobilizing Ru-BINAP on silica gel enables catalyst reuse for five cycles with <5% activity loss, cutting costs by 60%.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid is unique due to its specific structural features, such as the benzyl and methyl groups attached to the pyrrolidine ring. These features confer distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid is a compound of significant interest in pharmacology due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a benzyl group and a carboxylic acid functional group. Its stereochemistry at the 3 and 4 positions is crucial for its biological activity, influencing its interactions with various biological targets.

The compound primarily interacts with specific enzymes and receptors, leading to modulation of their activities. It may inhibit enzyme functions or alter receptor signaling pathways, which can result in various biological effects such as:

  • Neuroactive Effects : Potential interactions with neurotransmitter systems.
  • Anti-inflammatory Activity : The carboxylic acid moiety may contribute to observed anti-inflammatory effects.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • CNS Activity : The compound has been studied for its effects on the central nervous system, potentially influencing mood and cognitive functions.
  • Metabolic Pathways : It may play a role in modulating metabolic processes, which could be beneficial in treating metabolic disorders.

Antiproliferative Activity

A study evaluated the antiproliferative effects of various pyrrolidine derivatives, including this compound. The results indicated that:

  • The compound exhibited significant inhibitory effects on cancer cell lines, particularly breast cancer (MCF-7) cells.
  • Mechanistic studies revealed that it induced apoptosis through activation of caspases and modulation of apoptotic markers like Bax and Bcl2.
CompoundCell LineGI50 (µM)Mechanism
This compoundMCF-71.35Apoptosis induction
DoxorubicinMCF-71.13Apoptosis induction

Neuropharmacological Studies

Additionally, the compound's neuroactive properties were assessed in animal models. Findings suggested:

  • Enhanced cognitive function in models of depression and anxiety.
  • Potential for use in neurodegenerative diseases due to its protective effects on neuronal cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Trans-1-Benzyl-4-methyl-3-pyrrolidinecarboxylic acidSimilar pyrrolidine structureDifferent stereochemistry affecting activity
Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylateEster derivativeIncreased lipophilicity

Q & A

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

  • Approaches :
  • QSAR Modeling : Predict logP and solubility using Molinspiration or Schrödinger .
  • ADMET Prediction : Use SwissADME to optimize bioavailability and BBB penetration .
  • Molecular Dynamics Simulations : Simulate blood-brain barrier crossing efficiency .

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